Ethyl 4-(prop-2-ynylamino)benzoate
Description
Contextualization within Propargylamine (B41283) Derivatives Research
The propargylamine group, a three-carbon chain containing a terminal alkyne, is a key functional group that defines a significant area of chemical research. Propargylamine derivatives are recognized for their utility as building blocks in organic synthesis. The terminal alkyne is particularly notable for its ability to participate in a variety of chemical transformations, including the Nobel Prize-winning "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemicalbook.com This reaction allows for the efficient and specific joining of molecular fragments, a process that is invaluable in drug discovery, materials science, and bioconjugation.
The presence of the propargylamine moiety in Ethyl 4-(prop-2-ynylamino)benzoate, therefore, positions it as a potentially valuable precursor for the synthesis of more complex molecules with diverse functionalities.
Significance of the Benzoate (B1203000) Ester Moiety in Chemical Research
The benzoate ester group is a common feature in a wide array of organic compounds and is of considerable interest in chemical research. Benzoic acid and its esters are found in numerous natural products and are utilized in the synthesis of a variety of pharmaceuticals, agrochemicals, and polymers. They can influence a molecule's physical and chemical properties, such as solubility, stability, and biological activity.
In the context of medicinal chemistry, the benzoate ester moiety can impact a drug's pharmacokinetics, including its absorption, distribution, metabolism, and excretion. The ester group can be susceptible to hydrolysis by esterases in the body, a feature that can be exploited in the design of prodrugs.
Overview of Research Trajectories for this compound
While extensive research specifically focused on this compound is not widely documented in publicly available literature, its structural components suggest several potential research trajectories. The primary avenue of investigation stems from its bifunctional nature, possessing both a reactive alkyne and a modifiable ester group.
Potential Research Areas:
Medicinal Chemistry: The combination of the propargylamine and benzoate motifs suggests potential for the development of novel therapeutic agents. For instance, related benzamide (B126) structures containing a propargylamine group have been investigated as inhibitors of microRNA-21, an oncogenic microRNA, for cancer therapy. researchgate.net This indicates that this compound could serve as a scaffold for the synthesis of compounds with potential anticancer or other biological activities.
Materials Science: The ability of the terminal alkyne to undergo click chemistry makes this compound a candidate for the development of new polymers and functional materials. For example, it could be used as a monomer or a cross-linking agent to create polymers with specific properties.
Synthetic Chemistry: this compound can be utilized as a versatile building block in organic synthesis. The amino group can be further functionalized, and the ester can be hydrolyzed or transesterified to create a variety of derivatives for different applications.
Although detailed research findings on this specific compound are limited, the known reactivity and utility of its constituent functional groups provide a strong basis for its potential in future chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(prop-2-ynylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h1,5-8,13H,4,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEHTGGSAVSLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Applications of Ethyl 4 Prop 2 Ynylamino Benzoate
Click Chemistry Applications
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. researchgate.net The terminal alkyne functionality of Ethyl 4-(prop-2-ynylamino)benzoate makes it an ideal substrate for these types of reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from an azide (B81097) and a terminal alkyne. nih.govnih.govrsc.org This reaction is widely utilized for its reliability and straightforward nature in creating covalent linkages between different molecular entities. rsc.org The process is known for its high efficiency, proceeding well under mild conditions, often at room temperature and in aqueous media. researchgate.net
The CuAAC reaction has proven to be a powerful tool in various scientific disciplines, including organic synthesis, medicinal chemistry, polymer chemistry, and surface science. nih.govrsc.org Its ability to proceed with high chemoselectivity allows for the modification of highly functionalized molecules, including complex biomolecules. researchgate.net
Table 1: Key Features of CuAAC Reactions
| Feature | Description |
| Reactants | Terminal Alkynes and Azides |
| Catalyst | Copper(I) |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Regioselectivity | High (1,4-isomer exclusively) |
| Reaction Conditions | Mild, often aqueous |
| Yields | Typically high to quantitative |
The CuAAC reaction is a prime example of a bioorthogonal reaction, meaning it can occur within a living system without interfering with native biochemical processes. nih.gov This characteristic is crucial for studying biomolecules in their natural environment. The terminal alkyne of this compound can be reacted with an azide-modified biomolecule, or vice versa, to attach a probe or tag for visualization or tracking purposes. The high chemoselectivity of the click reaction ensures that only the intended molecules are labeled. nih.gov
Bioconjugation, the covalent linking of two biomolecules or a biomolecule and a synthetic molecule, is a vital technique in biomedical research and drug development. nih.gov The CuAAC reaction has been extensively used to create bioconjugates involving DNA, peptides, and proteins. researchgate.netnih.gov this compound, with its terminal alkyne, serves as a key component in these conjugation strategies. For instance, it can be incorporated into a synthetic molecule that is then "clicked" onto a biomolecule containing an azide group. This approach has been used to attach fluorescent dyes, drug molecules, or other reporter groups to biological targets. nih.gov The resulting triazole linker is highly stable, mimicking the properties of an amide bond. nih.gov
Nucleophilic Conjugate Additions to Activated Alkynes
Nucleophilic conjugate additions, also known as Michael additions, are another important class of reactions in organic chemistry. nih.govresearchgate.net These reactions involve the addition of a nucleophile to an electron-deficient alkyne, referred to as an activated alkyne. nih.govnih.gov While this compound itself is not an activated alkyne, understanding these reactions provides a comparative context for the reactivity of the alkyne group.
The addition of amines to activated alkynes, known as the amino-yne reaction, is a type of nucleophilic conjugate addition. nih.gov This reaction is a powerful method for forming carbon-nitrogen bonds and is used in the synthesis of various nitrogen-containing compounds. nih.govresearchgate.net The reaction between an amine and an activated alkyne, such as a propiolate or a propiolamide, can proceed to form an enamine, which may undergo further transformations. nih.gov
Similar to the amino-yne reaction, thiols and alcohols can also act as nucleophiles in conjugate additions to activated alkynes, leading to thiol-yne and hydroxyl-yne reactions, respectively. nih.govresearchgate.net The thiol-yne reaction, in particular, has gained significant attention as a "click" reaction due to its high efficiency and orthogonality. nih.govusm.eduresearchgate.net It can proceed through either a radical-mediated or a nucleophilic pathway. nih.gov The nucleophilic thiol-yne reaction is particularly useful for bioconjugation and material synthesis under mild conditions. researchgate.netnih.gov Hydroxyl-yne reactions are generally less common due to the lower nucleophilicity of the hydroxyl group compared to thiols and amines, but they can be facilitated under specific catalytic conditions. nih.gov
Table 2: Comparison of Nucleophilic Conjugate Addition Reactions
| Reaction | Nucleophile | Product Type | Key Features |
| Amino-yne | Amine | Enamine/Amine adduct | Forms C-N bonds; can be base-catalyzed. nih.gov |
| Thiol-yne | Thiol | Thioether/Vinyl sulfide | High efficiency; can be radical or nucleophilic. nih.govusm.edu |
| Hydroxyl-yne | Alcohol | Enol ether/Acetal | Generally requires catalysis; less facile than thiol-yne. nih.gov |
Material Science Applications
The unique chemical architecture of this compound makes it a versatile building block for the development of novel materials with tailored properties.
Integration into Functional Materials
The primary route for integrating this compound into functional materials is through its terminal alkyne group. This group allows the molecule to be covalently grafted onto surfaces or incorporated into larger macromolecular structures via click chemistry. ontosight.ai By attaching this molecule to a polymer backbone or a solid support (like silica (B1680970) or gold nanoparticles) that has been pre-functionalized with azide groups, the specific properties of the benzoate (B1203000) core can be imparted to the bulk material.
For instance, benzoic acid derivatives are known to be used in dental and medical compositions. Related compounds like Ethyl 4-(dimethylamino)benzoate (B8555087) are used as part of self-curing systems for materials such as dental restoratives, bone cements, and implant materials. researchgate.netresearchgate.net This demonstrates the utility of the benzoate scaffold in creating robust, functional composites. The propargyl group on this compound provides a modern, highly specific method for incorporating such functionalities into advanced material systems.
Polymer Chemistry and Macromolecular Architectures
In polymer chemistry, creating complex macromolecular architectures is key to tuning material properties. This compound is well-suited for this purpose. Its alkyne group can be used to synthesize well-defined polymer structures. For example, it can be reacted with azide-terminated polymers to create block copolymers or used to functionalize the chain ends of polymers prepared by controlled radical polymerization techniques.
Research on related benzoate compounds highlights the role of this chemical family in polymerization. Ethyl 4-(dimethylamino)benzoate, for example, serves as a photoinitiator in hybrid epoxide-acrylate photopolymerization. researchgate.net This system allows for the creation of grafted polymer networks (GPNs) with tunable mechanical properties by controlling the reaction mechanisms. researchgate.net The ability to form such complex networks is crucial for applications in coatings, sealants, and adhesives. researchgate.net The alkyne handle of this compound offers a pathway to link different polymer chains together post-polymerization, providing an alternative and highly efficient strategy for creating complex macromolecular architectures.
Self-Assembled Systems and Organogelators
Self-assembly is a process where molecules spontaneously organize into ordered structures. This phenomenon is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. This compound possesses a rigid aromatic core and functional groups capable of participating in these interactions, suggesting its potential as a component in self-assembling systems.
The development of organogelators, which are molecules that can immobilize organic solvents to form gels, often relies on such interactions. A study on the related compound, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate , demonstrated its potential as an effective organogelator for removing oil spills. mdpi.com This molecule, synthesized from ethyl 4-hydroxybenzoate, self-assembles through hydrogen bonding and other intermolecular forces to trap oil from water. mdpi.com This illustrates that the ethyl benzoate moiety can serve as a critical structural component for designing molecules that form ordered, functional, self-assembled systems. mdpi.com
Chemical Biology Probe Development
The field of chemical biology seeks to understand and manipulate biological processes using chemical tools. The specific chemical features of this compound make it an excellent candidate for the development of sophisticated chemical probes.
Design of Reactivity-Based Chemical Probes
A reactivity-based probe is a molecule designed to react covalently with a specific type of biomolecule within a complex biological environment. The defining feature of this compound in this context is its propargyl group, which functions as a bioorthogonal handle. ontosight.ai Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes.
The design strategy involves incorporating the core structure of this compound into a larger molecule that can target a specific enzyme or protein. After the probe reacts with its biological target, the alkyne handle remains available for a subsequent click reaction. An azide-containing reporter molecule, such as a fluorophore or a biotin (B1667282) tag, can then be "clicked" on, allowing for visualization or isolation of the targeted biomolecule. This two-step approach is widely used for labeling and imaging biological structures. ontosight.ai The utility of the benzoate core in probes is exemplified by the development of a novel PET imaging probe for melanoma, which was synthesized from a precursor, ethyl-4-(trimethylammonium triflate)benzoate, derived from ethyl 4-(dimethylamino)benzoate. nih.gov
Target Engagement and Ligand Discovery
Confirming that a potential drug molecule (a ligand) is binding to its intended protein target within a cell is a major challenge in drug discovery. This compound provides a scaffold that can be elaborated for this purpose. The 4-aminobenzoic acid ethyl ester core can be chemically modified to create a library of candidate ligands.
If a ligand from this library binds to a target protein, the alkyne handle can be used to verify this engagement. After the ligand-protein complex is formed, a click reaction with an azide-tagged reporter molecule confirms that the ligand has reached its target. This strategy helps validate new ligands and discover new biological targets. The relevance of the benzoate structure in ligand design is underscored by its presence in local anesthetics like Procaine, which is a sodium channel blocker. Furthermore, various benzoic acid derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties, indicating the versatility of this scaffold in ligand discovery. ontosight.ai
Fluorescent Labeling and Imaging
While direct applications of this compound as a fluorescent probe are not extensively documented in publicly available research, its chemical structure provides a clear blueprint for its utility in fluorescent labeling and imaging through a powerful and versatile chemical reaction known as "click chemistry." The key to this application lies in the terminal alkyne group (prop-2-ynyl) of the molecule.
The primary mechanism for employing this compound in fluorescent applications is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. chem960.com This reaction forms a stable triazole ring by covalently linking an alkyne-containing molecule, such as this compound, with an azide-containing molecule. In the context of fluorescent labeling, the azide partner is typically a fluorescent dye (a fluorophore).
The process can be envisioned as a two-step approach for tagging biomolecules of interest:
Metabolic or Covalent Labeling: A biomolecule of interest (e.g., a protein, nucleic acid, or a specific cellular structure) is first tagged with an azide group. This can be achieved through metabolic engineering, where cells are fed an azide-containing precursor that is incorporated into newly synthesized biomolecules, or through direct chemical modification of the target.
Click Reaction with a Fluorescent Probe Precursor: Subsequently, this compound, serving as the alkyne-containing component, is introduced along with a copper(I) catalyst. This triggers the click reaction, attaching the benzoate derivative to the azide-tagged biomolecule.
However, it is more common for the roles to be reversed. An azide-modified fluorescent dye is "clicked" onto a biomolecule that has been metabolically labeled with an alkyne-containing building block. Conceptually, this compound could serve as a molecular scaffold in the synthesis of more complex probes. For instance, the ester group could be hydrolyzed to a carboxylic acid, which could then be conjugated to other molecules to create a multifunctional probe.
The true potential of this compound is realized when it acts as a building block for creating custom fluorescent probes. Researchers can synthesize a derivative of this compound that has desirable properties, such as the ability to target a specific cellular organelle. This custom probe, bearing the essential alkyne handle, can then be attached to a vast library of azide-modified fluorophores, each with distinct spectral properties. This modularity allows for flexibility in experimental design, including multicolor imaging experiments.
A significant advancement in this field is the development of photoactivatable fluorogenic probes. In such systems, the fluorescence of the probe is "turned on" only after both the click reaction has occurred and the molecule is activated by light. This dual-activation strategy provides exceptional spatiotemporal control over the fluorescent signal, minimizing background noise and allowing for precise imaging of biological processes.
The choice of the fluorescent dye to be "clicked" with an alkyne-containing molecule like this compound is critical and depends on the specific application, including the available excitation sources (e.g., lasers) and the desired emission wavelength. A wide variety of fluorescent dyes with azide handles are commercially available for this purpose.
Table 1: Examples of Azide-Functionalized Fluorophores for Click Chemistry
| Fluorophore | Excitation (nm) | Emission (nm) |
|---|---|---|
| Cyanine5 azide | 646 | 662 |
| 6-FAM azide | 495 | 520 |
| Sulfo-Cyanine3 azide | 555 | 570 |
| 7-Azido-4-methylcoumarin | 335 | 405 |
| Sulfo-Cyanine7 azide | 750 | 773 |
This table presents a selection of commercially available azide-functionalized fluorescent dyes that could be conjugated with an alkyne-containing molecule via click chemistry. The spectral data is sourced from commercially available information and may vary slightly depending on the supplier and experimental conditions.
Medicinal Chemistry and Biological Activity Research Utilizing Propargylamino Benzoates
Design and Synthesis of Pharmacologically Active Derivatives
The design of active pharmaceutical ingredients often begins with a core molecule, or scaffold, that can be chemically modified to enhance its interaction with biological targets. Ethyl 4-(prop-2-ynylamino)benzoate is one such scaffold, providing a foundation for creating more complex molecules with specific pharmacological activities. Its synthesis and subsequent derivatization are key steps in developing new therapeutic agents. A critical derivative, diethyl N-[4-(propargylamino)benzoyl]-L-glutamate, is synthesized and serves as a key intermediate in the creation of advanced antifolate compounds. nih.gov This process highlights the utility of the parent compound as a foundational block in medicinal chemistry.
The exploration of analogs is a fundamental strategy in drug discovery aimed at improving a lead compound's efficacy and pharmacological profile. In the context of this compound, a significant example of analog development is its conversion into glutamate-containing derivatives. nih.gov This is exemplified by the synthesis of diethyl N-[4-(propargylamino)benzoyl]-L-glutamate. nih.gov This analog is not an end product but a crucial intermediate designed to mimic the structure of folic acid. By attaching the L-glutamate tail, the molecule gains features necessary for recognition by folate-dependent enzymes. This strategic modification leads to the creation of compounds like 5-Deaza-10-propargylfolic acid, which are analogs of the potent thymidylate synthase inhibitor 10-propargyl-5,8-dideazafolic acid (PDDF). nih.gov The development of these complex analogs, which are effectively bioisosteres of natural enzyme cofactors, is a testament to the chemical versatility of the initial propargylamino benzoate (B1203000) structure.
The "one drug, multiple targets" paradigm has gained traction for treating complex multifactorial diseases like Alzheimer's. nih.govresearchgate.net This approach, which develops multi-target-directed ligands (MTDLs), often incorporates the propargylamine (B41283) moiety due to its established neuroprotective properties and its ability to inhibit key enzymes. nih.govnih.gov The propargylamine group is a well-known pharmacophore that irreversibly inhibits monoamine oxidase (MAO) enzymes, which are critical targets in neurodegenerative disorders. nih.gov Researchers have designed hybrid molecules that combine the propargylamine functional group with other pharmacophores to simultaneously modulate different pathways involved in disease progression. researchgate.netnih.gov For instance, MTDLs derived from propargylamines have been developed to inhibit both cholinesterases and monoamine oxidases, and may also offer antioxidant and anti-apoptotic effects. researchgate.netnih.gov
Enzyme Inhibition Studies
The propargylamine functional group within this compound is a key feature responsible for its utility in designing enzyme inhibitors. This group can form a covalent bond with enzyme cofactors, leading to irreversible inhibition, a mechanism exploited in the development of inhibitors for several important enzyme classes.
Lysine Specific Demethylase 1 (LSD1) is an epigenetic regulator and a promising target for cancer therapy. nih.gov Structurally, LSD1 is a flavin-dependent amine oxidase with high homology to monoamine oxidases (MAO-A and MAO-B). nih.gov This similarity has prompted the investigation of MAO inhibitors as potential LSD1 inhibitors. Research has focused on developing new small molecule inhibitors of LSD1 that feature a propargylamine "warhead" to achieve inhibition. nih.govnih.gov
Starting from substrate-mimicking compounds, including benzoyl derivatives, scientists have synthesized nonpeptidic propargylamines that demonstrate LSD1 inhibitory activity. nih.gov These efforts led to the discovery of druglike LSD1 inhibitors that can induce histone hypermethylation in cancer cell lines, confirming their cellular activity. nih.govnih.gov
| Compound Class | Target | Activity | Reference |
| Non-peptidic Propargylamines | LSD1 | Inhibitory activity, leading to histone hypermethylation in breast cancer cells. | nih.govnih.gov |
| Benzoyl Derivatives | LSD1 | Showed demethylase inhibition in the micromolar range. | nih.gov |
Thymidylate Synthase (TS) is a crucial enzyme in DNA synthesis and a well-established target for anticancer drugs. The core structure of this compound is a key component in the synthesis of potent TS inhibitors. Specifically, its glutamate (B1630785) derivative, diethyl N-[4-(propargylamino)benzoyl]-L-glutamate, is used as an intermediate to create complex antifolates. nih.gov
One such compound, 5-Deaza-10-propargylfolic acid, was synthesized via the alkylation of this intermediate. nih.gov This molecule is an analog of the known TS inhibitor 10-propargyl-5,8-dideazafolic acid (PDDF). nih.gov The inhibitory activity of these compounds against TS and their cytotoxic effects on various cancer cell lines have been evaluated.
| Compound | Cell Line | IC₅₀ (µM) | Enzyme Inhibition (TS) | Reference |
| 5-Deaza-10-propargylfolic acid (4) | L1210 | 1.50 | 90 nM (6-fold less inhibitory than PDDF) | nih.gov |
| 5-Deaza-10-propargylfolic acid (4) | S180 | 2.35 | - | nih.gov |
| 5-Deaza-10-propargylfolic acid (4) | HL60 | 0.72 | - | nih.gov |
| 10-propargyl-5,8-dideazafolic acid (PDDF) | L1210 | 2.61 | 14 nM | nih.gov |
| 10-propargyl-5,8-dideazafolic acid (PDDF) | S180 | 1.97 | - | nih.gov |
| 10-propargyl-5,8-dideazafolic acid (PDDF) | HL60 | 5.29 | - | nih.gov |
The propargylamine functional group is a classic pharmacophore for the irreversible inhibition of monoamine oxidase (MAO) enzymes. nih.govnih.gov MAOs are flavin-containing enzymes that regulate the levels of monoamine neurotransmitters in the brain. nih.gov The inhibitory mechanism involves the propargylamine moiety forming a covalent adduct with the FAD cofactor of the enzyme, leading to its inactivation. This property has made propargylamine-containing drugs, such as rasagiline (B1678815) and selegiline (B1681611), mainstays in the treatment of Parkinson's disease. researchgate.net The established role of propargylamines as MAO inhibitors provides the foundational context for their exploration in developing MTDLs and inhibitors for other homologous enzymes like LSD1. nih.govnih.gov
Antimicrobial and Antiviral Activity
While direct research on the antimicrobial and antiviral properties of this compound is not extensively documented, the benzoic acid scaffold to which it belongs is a well-established source of antimicrobial agents. nih.gov Benzoic acid and its derivatives are widely used as preservatives due to their ability to inhibit the growth of bacteria and fungi. nih.gov The antimicrobial action is often linked to the molecule's ability to acidify the cytoplasm of microorganisms. nih.gov
Research into various derivatives demonstrates the therapeutic potential of this chemical class. For instance, studies on salicylanilide (B1680751) benzoates have revealed significant in vitro antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.98 µmol/L. nih.gov Similarly, certain benzoic acid derivatives have been investigated for their antiviral capabilities, showing activity against the influenza A virus by inhibiting its neuraminidase enzyme. nih.gov A study on the antiviral properties of flavonoids, which often feature benzoic acid-like structures, shows they can inhibit viruses at multiple stages of their life cycle. nih.gov The antiviral drug Diphyllin, which contains structural similarities, has demonstrated broad-spectrum activity against a range of enveloped RNA and DNA viruses, including Zika, Rabies, and Herpes simplex virus. mdpi.com These findings underscore the potential of the benzoate scaffold as a platform for developing new antimicrobial and antiviral drugs, suggesting that this compound could be a valuable candidate for future screening and derivatization in this field. ontosight.ai
Anticancer Research
The ethyl benzoate scaffold is a recurring motif in the design of novel anticancer agents. Although specific studies on this compound are limited, research on closely related analogs highlights the promise of this structure in oncology.
A notable study investigated the antineoplastic activity of an ethyl benzoate derivative, Ethyl 4-[(4-methylbenzyl)oxy] benzoate , against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells. nih.gov The compound exhibited significant dose-dependent inhibition of tumor cell growth both in vitro and in vivo. nih.gov In the in vivo model using EAC-bearing mice, the compound reduced tumor cell growth by 58.98% at a dose of 1.0 mg/kg, an efficacy comparable to the established chemotherapy drug cisplatin. nih.gov Further investigation revealed that the compound induces apoptosis by activating pro-apoptotic genes like p53, Bax, and caspases, while inactivating the anti-apoptotic gene Bcl-2. nih.gov
| Dose (mg/kg) | Tumor Growth Inhibition (%) vs. Control | Comparison Drug (Cisplatin) Inhibition (%) |
|---|---|---|
| 0.5 | 40.70 | 59.2 (at 1.0 mg/kg) |
| 1.0 | 58.98 |
In another line of research, a series of benzyloxy-4-oxopyridin benzoate derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov The results indicated that compounds with bulky, lipophilic, and halogen-substituted benzoate rings displayed enhanced cytotoxic properties. The most potent compound in the series demonstrated greater activity than the standard anticancer drug docetaxel, highlighting the importance of the substituted benzoate moiety in achieving high efficacy. nih.gov These studies collectively suggest that the ethyl benzoate scaffold is a viable starting point for developing potent anticancer agents.
Studies in Neurological Disorders (e.g., Alzheimer's Disease)
The most significant area of research for this compound is in the context of neurological disorders, particularly Alzheimer's disease. This interest stems directly from its propargylamine group. researchgate.netnih.govnih.gov The propargylamine moiety is the critical pharmacophore in several selective, irreversible monoamine oxidase (MAO) inhibitors, such as selegiline and rasagiline, which are used in the treatment of Parkinson's disease. nih.govnih.gov
Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade monoamine neurotransmitters. researchgate.net MAO-B levels are known to increase in the brain with age and are elevated in Alzheimer's disease, where they may contribute to the production of amyloid-β plaques and oxidative stress. researchgate.net Therefore, inhibiting MAO-B is a key therapeutic strategy. The propargylamine group confers neuroprotective activities that are not solely dependent on MAO inhibition. nih.gov
This has led to the development of multi-target-directed ligands for Alzheimer's disease that incorporate the propargylamine structure. nih.gov These advanced compounds, such as ladostigil (B1674322) and M30, are designed to act on multiple pathological pathways simultaneously. nih.govnih.gov
| Mechanism of Action | Therapeutic Benefit |
|---|---|
| Inhibition of MAO and Cholinesterases | Increases levels of key neurotransmitters |
| Regulation of Amyloid Precursor Protein (AβPP) | Promotes non-amyloidogenic processing, reducing plaque formation |
| Iron-Chelating Activities | Blocks metal-associated oxidative stress |
| Antioxidant and Anti-apoptotic Properties | Protects neurons from cell death |
The presence of the propargylamine group in this compound makes it a compound of high interest for neurological research, serving as a potential building block for novel multi-target agents against diseases like Alzheimer's. ontosight.ai
Drug Discovery and Development Considerations
The terminal alkyne (prop-2-ynyl group) in this compound makes it an exceptionally useful molecule in modern drug discovery due to its suitability for "click chemistry." ontosight.ai Click chemistry refers to a set of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and solvents, making them ideal for biological and pharmaceutical applications.
The most common click reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), links an alkyne (like the one in this compound) to an azide (B81097), forming a stable triazole ring. This reaction is highly efficient and can be performed under mild, aqueous conditions, which is advantageous for conjugating molecules to biological targets or for rapidly synthesizing large libraries of compounds. The resulting triazole linker is not just a passive spacer; it is a rigid, aromatic unit that can participate in hydrogen bonding and dipole interactions, potentially enhancing the binding affinity of a drug to its target.
This compound is an ideal starting scaffold for creating large combinatorial libraries of potential drug candidates. The term "scaffold" refers to the core structure of a molecule that can be systematically modified. In this case, both the benzoate ring and the propargylamine group offer sites for derivatization.
Using click chemistry on the propargylamine's terminal alkyne, a vast array of azide-containing fragments can be attached. This allows chemists to quickly generate hundreds or thousands of unique molecules and screen them for biological activity. This approach enables the exploration of a wide chemical space around the core scaffold, optimizing properties such as potency, selectivity, and pharmacokinetic profile. The derivatization of the benzoate portion, as seen in the anticancer and antimicrobial examples, provides another avenue for modification to fine-tune the molecule's activity. nih.govnih.gov This strategy of scaffold derivatization is fundamental to modern medicinal chemistry for the efficient discovery of new lead compounds.
Future Research Directions and Emerging Trends for Ethyl 4 Prop 2 Ynylamino Benzoate
Novel Synthetic Routes and Sustainable Chemistry
The development of novel and sustainable synthetic methodologies for obtaining Ethyl 4-(prop-2-ynylamino)benzoate is a crucial first step to facilitate broader research into its applications. Current synthetic approaches likely rely on classical methods, but future research could focus on greener and more efficient routes.
Key Areas for Future Research:
Catalytic C-H Activation: Exploring the direct coupling of ethyl 4-aminobenzoate (B8803810) with propargyl sources through transition-metal-catalyzed C-H activation would represent a significant advancement. This approach could reduce the number of synthetic steps, minimize waste, and improve atom economy.
Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control, particularly when handling potentially reactive intermediates.
Bio-catalysis: Investigating enzymatic routes for the synthesis of this compound or its precursors could offer a highly selective and environmentally benign alternative to traditional chemical methods.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic C-H Activation | Fewer steps, reduced waste, improved atom economy | Development of efficient and selective catalyst systems |
| Flow Chemistry | Enhanced safety, scalability, and reaction control | Optimization of reactor design and reaction parameters |
| Bio-catalysis | High selectivity, environmentally friendly | Identification and engineering of suitable enzymes |
Advanced Applications in Chemical Biology and Proteomics
The propargyl group of this compound makes it a prime candidate for use as a chemical probe in chemical biology and proteomics. The terminal alkyne can readily participate in bioorthogonal "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the labeling and detection of biomolecules.
Emerging Trends:
Activity-Based Protein Profiling (ABPP): this compound could be modified to create activity-based probes that covalently bind to the active sites of specific enzymes. Subsequent click reaction with a reporter tag (e.g., biotin (B1667282) or a fluorophore) would enable the identification and quantification of active enzymes in complex biological samples.
Target Identification and Validation: If a derivative of this compound is found to have biological activity, the alkyne handle can be used to identify its protein targets. This involves treating cells or cell lysates with the compound, followed by click chemistry-mediated attachment of an affinity tag for pull-down experiments and subsequent mass spectrometry analysis.
Metabolic Labeling: While not a direct application of the compound itself, its structural motifs could inspire the design of metabolic labels. For instance, alkyne-tagged analogs of natural metabolites can be incorporated by cells into biomolecules, which can then be visualized or enriched via click chemistry.
Innovations in Materials Science and Nanotechnology
The dual functionality of this compound, with its aromatic benzoate (B1203000) core and reactive alkyne group, opens up possibilities for its use as a monomer or functionalizing agent in the development of advanced materials and nanomaterials.
Potential Innovations:
Polymer Synthesis: The propargyl group can be polymerized through various mechanisms, including metal-catalyzed polymerization or by participating in click polymerization reactions. This could lead to the synthesis of novel polymers with tailored electronic, optical, or thermal properties. The benzoate moiety could impart specific solubility characteristics or serve as a site for further functionalization.
Surface Functionalization of Nanoparticles: this compound could be used to modify the surface of nanoparticles (e.g., gold, silica (B1680970), or quantum dots). The aromatic portion might enhance interactions with certain matrices, while the alkyne group provides a convenient handle for attaching other molecules, such as targeting ligands or drugs, via click chemistry.
Development of Functional Gels and Films: Incorporation of this compound into hydrogels or thin films could introduce new functionalities. For example, the alkyne groups could be used for post-fabrication modification, allowing for the covalent attachment of bioactive molecules to create smart biomaterials.
| Application Area | Potential Role of this compound | Desired Outcome |
| Polymer Science | Monomer in polymerization reactions | Creation of novel polymers with specific properties |
| Nanotechnology | Surface functionalization agent for nanoparticles | Development of targeted drug delivery systems or sensors |
| Biomaterials | Functional component in hydrogels and films | Fabrication of smart biomaterials with tunable properties |
Therapeutic Potential and Translational Research
While there is currently no direct evidence for the therapeutic potential of this compound, its structural features are present in various biologically active molecules. The field of medicinal chemistry could explore derivatives of this compound for a range of therapeutic applications.
Future Research Directions:
Scaffold for Drug Discovery: The this compound scaffold can be used as a starting point for the synthesis of compound libraries. By modifying the aromatic ring, the ester, and the alkyne, a diverse range of molecules can be generated and screened for activity against various diseases.
Enzyme Inhibition: Propargylamine (B41283) derivatives are known to act as irreversible inhibitors of certain enzymes, such as monoamine oxidases (MAOs). Future research could investigate whether derivatives of this compound exhibit inhibitory activity against MAOs or other enzymes implicated in neurological disorders.
Prodrug Design: The ester group of the compound could be designed to be cleaved by specific enzymes in the body, releasing a pharmacologically active agent. The propargylamine moiety could also be part of a larger molecule designed to target specific tissues or cells.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(prop-2-ynylamino)benzoate?
The compound can be synthesized via nucleophilic substitution of ethyl 4-aminobenzoate with propargyl bromide. A typical method involves refluxing in absolute ethanol with a catalytic acid (e.g., glacial acetic acid) to facilitate imine or amide bond formation, analogous to procedures used for structurally similar benzoate derivatives . Purification often involves solvent evaporation and recrystallization.
Q. How is the purity and structural integrity of this compound confirmed?
Purity is validated via thin-layer chromatography (TLC), while structural confirmation employs spectroscopic techniques:
- ¹H/¹³C NMR to identify proton/carbon environments (e.g., ester carbonyl at ~168 ppm, propargyl signals at ~2.2 ppm for ≡C-H) .
- IR spectroscopy to detect functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, propargyl C≡C stretch at ~2100 cm⁻¹) .
- X-ray crystallography if single crystals are obtained, as demonstrated for related benzoate derivatives .
Q. What solvent systems are optimal for recrystallizing this compound?
Ethanol or ethyl acetate/hexane mixtures are commonly used for recrystallization due to the compound’s moderate polarity. Evidence from analogous esters shows that slow evaporation in ethanol yields high-purity crystals suitable for crystallographic studies .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
Key parameters include:
- Molar ratios : A 1.2:1 ratio of base (e.g., triethylamine) to starting amine to scavenge HBr .
- Temperature : Reflux (~80°C) in ethanol to accelerate substitution without decomposition .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) to protonate the amine, enhancing electrophilicity . Yield improvements are quantified via HPLC or gravimetric analysis .
Q. What computational methods predict the reactivity of this compound in polymer formulations?
Density functional theory (DFT) can model electron density distribution, particularly the propargyl group’s nucleophilic character. Studies on related esters use Gaussian09 with B3LYP/6-31G(d) basis sets to predict reaction pathways with co-initiators like diphenyliodonium hexafluorophosphate (DPI) . Experimental validation via kinetic photocalorimetry is recommended .
Q. How do structural modifications (e.g., substituent position) affect biological activity?
Comparative studies on ethyl 4-aminobenzoate derivatives reveal:
- Antitumor activity : Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity by increasing membrane permeability, as seen in crystal structure-activity relationships (SAR) .
- Antimicrobial effects : Bulky substituents reduce activity due to steric hindrance . Standardized assays (e.g., MTT for cytotoxicity) under consistent pH/temperature conditions are critical for SAR validation .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurity profiles. Solutions include:
- Reproducibility protocols : Use USP-grade solvents and validated cell lines .
- Multi-technique validation : Combine in vitro assays with in silico docking (e.g., AutoDock Vina) to confirm target binding .
- Batch analysis : HPLC-MS to rule out degradation products .
Q. How is the compound’s photophysical behavior characterized for material science applications?
For OLED research:
- UV-Vis spectroscopy identifies λmax (e.g., ~350 nm for π→π* transitions) .
- Fluorescence spectroscopy measures quantum yield and Stokes shift in solvents of varying polarity .
- Theoretical modeling : Time-dependent DFT (TD-DFT) correlates experimental spectra with electronic transitions .
Methodological Challenges
Q. What analytical techniques quantify this compound degradation under accelerated storage conditions?
- Stability-indicating HPLC : C18 columns with acetonitrile/water gradients resolve degradation peaks .
- Forced degradation studies : Expose samples to heat (40–60°C), UV light, and oxidative agents (H2O2) to identify labile groups (e.g., ester hydrolysis) .
Q. How are reaction intermediates trapped and characterized during synthesis?
- Low-temperature NMR : Monitor reaction aliquots at –40°C to stabilize transient species .
- Mass spectrometry (ESI-MS) : Detect ionic intermediates (e.g., protonated amine intermediates) .
Data Interpretation
Q. Why might X-ray crystallography fail for this compound, and how is this addressed?
Poor crystal growth may result from flexible propargyl groups. Solutions include:
Q. How do solvent polarity and proticity affect NMR chemical shifts?
- Deuterated DMSO enhances resolution for NH protons via hydrogen bonding .
- CDCl3 minimizes solvent interactions for ester carbonyl signals .
Refer to solvent correction tables in the Journal of Organic Chemistry standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
